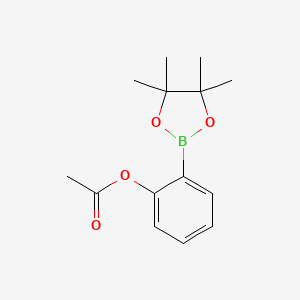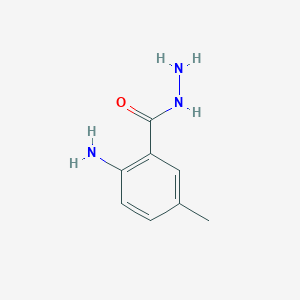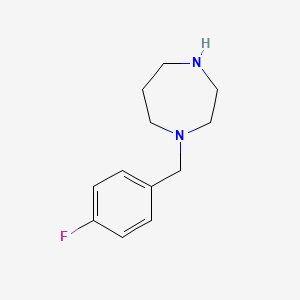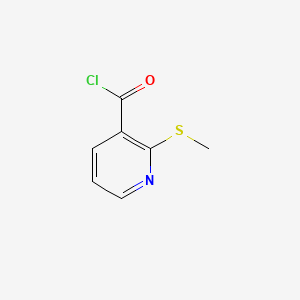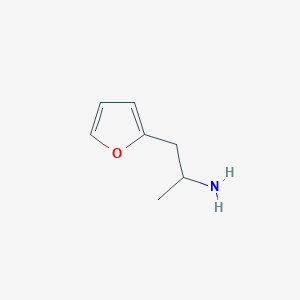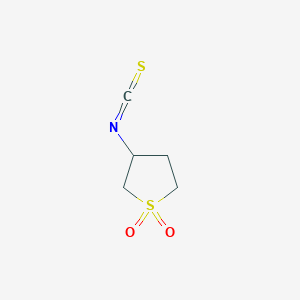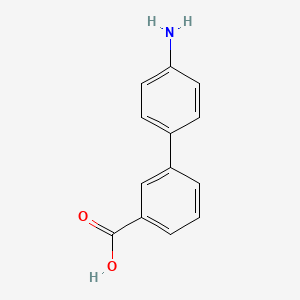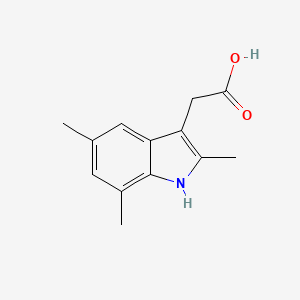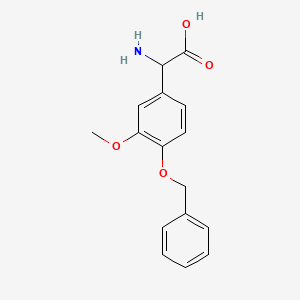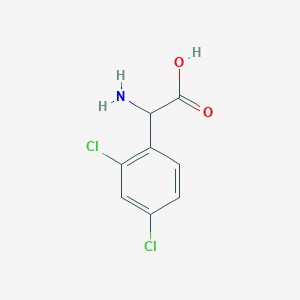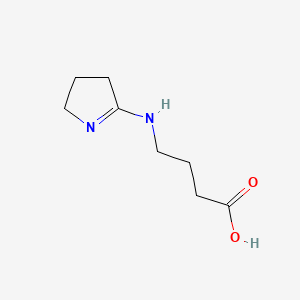
2-Carboxypropyliminopyrrolidine
描述
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest in several of the provided papers. For instance, paper describes the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides through double fluorination, which is a method that could potentially be adapted for the synthesis of 2-Carboxypropyliminopyrrolidine. Similarly, paper outlines a parallel solution-phase approach to synthesize a library of pyrimidine-5-carboxamides, which demonstrates the versatility of pyrrolidine derivatives in combinatorial chemistry. Paper details the synthesis of an unreported 2-aminopyrrolidine-1-carboxamidine unit, which again highlights the synthetic possibilities within the pyrrolidine framework.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their chemical properties and biological activity. Paper investigates the molecular structure and dynamics of 2-aminopyridine-3-carboxylic acid using various spectroscopic methods and theoretical calculations. Although this paper does not directly discuss 2-Carboxypropyliminopyrrolidine, the methods used for structural analysis could be applicable to this compound as well.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives is another area of interest. Paper explores the use of pyrrolidine derivatives as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). This suggests that pyrrolidine derivatives, including potentially 2-Carboxypropyliminopyrrolidine, could participate in various chemical reactions, serving as intermediates or reagents in analytical and synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are not directly discussed in the provided papers. However, the synthesis methods and molecular structures presented can provide insights into the potential properties of these compounds. For example, the stereochemistry of the synthesized compounds in paper and the molecular dynamics studied in paper can influence the physical properties such as solubility, melting point, and boiling point, as well as chemical properties like reactivity and stability.
科学研究应用
Synthesis and Biological Evaluation of 2-Aryliminopyrrolidines : This research focused on the synthesis of new 2-aryliminopyrrolidines, evaluating their binding properties on I1 imidazoline receptors versus α2-adrenergic receptors. The study aimed to analyze structure-activity relationships and propose compounds for developing new sympatho-inhibitory drugs for hypertension and/or metabolic syndrome (Gasparik et al., 2015).
Ferrocene Derivatives for Biomolecule Probing : In this study, carboxy-terminated polyvinylpyrrolidin-2-one (PVP) was used as a support for ferrocene-labeled amino acid and peptide nucleic acid (PNA) monomer derivatives. These organometallic polymer-conjugates serve as electrochemically active probes for biomolecules (Baldoli et al., 2007).
Discovery of the PARP Inhibitor ABT-888 : This research led to the identification of a PARP inhibitor, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), which exhibits excellent potency against both the PARP-1 and PARP-2 enzymes. ABT-888 has potential applications in cancer treatment (Penning et al., 2009).
Synthesis of 2-Aryl- and 2-Vinylpyrrolidines : This study reports a copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates, yielding 2-arylpyrrolidines and 2-vinylpyrrolidines. Such compounds are often found in bioactive compounds, indicating their potential in drug discovery and synthesis (Um & Chemler, 2016).
Development of L-Proline Esters as Catalysts : This research developed homochiral methyl 4-aminopyrrolidine-2-carboxylates, which catalyze asymmetric Michael additions of ketones to nitroalkenes. Such catalysts are significant in the field of organic synthesis (Ruiz-Olalla et al., 2015).
4-Fluoropyrrolidine-2-carbonyl Fluorides in Medicinal Chemistry : This study involved the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are important in the development of dipeptidyl peptidase IV inhibitors. These fluorides serve as synthons for medicinal applications (Singh & Umemoto, 2011).
Electrogenerated Chemiluminescence Derivatization for Carboxylic Acids : This research found 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine as selective derivatization reagents for carboxylic acids, with applications in high-performance liquid chromatography (HPLC) (Morita & Konishi, 2002).
Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl for Magnetic Resonance : The study suggests a new procedure for preparing 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, used as molecular probes and labels in magnetic resonance spectroscopy and imaging (Dobrynin et al., 2021).
安全和危害
This would involve discussing any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
未来方向
This would involve discussing potential future research directions or applications for the compound, based on its known properties and uses.
For a specific compound like “2-Carboxypropyliminopyrrolidine”, you would need to consult scientific literature or databases to gather this information. If the compound is novel or less-studied, some of this information may not be available. In such cases, experimental studies or computational modeling might be needed to fully characterize the compound. Please consult with a chemistry professional or researcher for more specific guidance.
属性
IUPAC Name |
4-(3,4-dihydro-2H-pyrrol-5-ylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8(12)4-2-6-10-7-3-1-5-9-7/h1-6H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULCKHMPMVBGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919761 | |
| Record name | 4-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carboxypropyliminopyrrolidine | |
CAS RN |
91417-81-1 | |
| Record name | Butanoic acid, 4-(2-pyrrolidinylideneamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091417811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



